Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The o-tolyl group, a benzene ring substituted with a methyl group at the ortho position, is attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form the triazole ring. This is followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methyl group on the o-tolyl ring can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: o-Toluic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the active site of the target molecule. The o-tolyl group may enhance the compound’s binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-(o-tolyl)acetate: Similar structure but lacks the triazole ring.
2-(o-Tolyl)-1H-1,2,4-triazole: Similar triazole ring but lacks the ester group.
Uniqueness
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the combination of the triazole ring and the ester group, which imparts distinct chemical and biological properties. The presence of the o-tolyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of o-tolyl hydrazine with appropriate acylating agents. The resulting triazole derivatives are then methylated to yield the final product. This synthetic pathway allows for the introduction of various substituents that can influence biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains. For instance, research indicates that certain triazole derivatives demonstrate significant activity against Mycobacterium tuberculosis and other pathogens with minimal inhibitory concentrations (MICs) ranging from 1.8 to 25 μg/mL .
Antifungal Activity
The antifungal potential of triazoles is well-documented. This compound may exhibit similar properties, potentially acting against fungi such as Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.
Anti-Cholinesterase Activity
Recent studies have explored the anti-cholinesterase activity of triazole hybrids. Compounds with triazole moieties have been shown to inhibit acetylcholinesterase (AChE), making them candidates for treating neurological disorders such as Alzheimer's disease. For example, some synthesized derivatives exhibited IC50 values lower than standard drugs like donepezil .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications:
Substituent | Effect on Activity |
---|---|
Electron-donating groups | Generally enhance antimicrobial activity |
Bulky substituents | May hinder binding affinity |
Position of substituents | Critical for optimal interaction with biological targets |
Research has indicated that specific substitutions at the 5-position of the triazole ring can significantly enhance potency against various pathogens .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antimycobacterial Efficacy : A study evaluated a series of triazole derivatives for their ability to inhibit M. tuberculosis, revealing promising candidates with low MIC values and favorable safety profiles .
- Cytotoxicity Assessments : In vitro cytotoxicity assays conducted on mammalian cell lines showed that certain triazole derivatives possess acceptable toxicity levels, indicating potential for therapeutic use without significant adverse effects .
- Neuroprotective Properties : Research into anti-cholinesterase activity has demonstrated that some triazole-containing compounds can improve cognitive function in animal models by inhibiting AChE effectively .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-[3-(2-methylphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-9-5-3-4-6-10(9)12-13-8-15(14-12)7-11(16)17-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
OREMXUWDNBVGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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